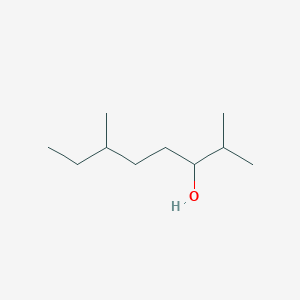
Glycine, N-((hydroxycarbamoyl)methyl)-N-(2-hydroxyethyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Glycine, N-((hydroxycarbamoyl)methyl)-N-(2-hydroxyethyl)- is a synthetic organic compound that belongs to the class of amino acid derivatives. This compound is characterized by the presence of glycine, a simple amino acid, modified with hydroxycarbamoyl and hydroxyethyl groups. These modifications can potentially alter its chemical properties and biological activities.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Glycine, N-((hydroxycarbamoyl)methyl)-N-(2-hydroxyethyl)- typically involves the following steps:
Starting Materials: Glycine, formaldehyde, and hydroxylamine.
Reaction Conditions: The reaction is usually carried out in an aqueous medium under controlled pH conditions.
Industrial Production Methods
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, optimized reaction conditions, and purification techniques to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
Glycine, N-((hydroxycarbamoyl)methyl)-N-(2-hydroxyethyl)- can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The hydroxycarbamoyl group can be reduced to form amines.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the hydroxyethyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like alkoxides or amines can be used under basic conditions.
Major Products
Oxidation: Aldehydes or carboxylic acids.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry
Catalysis: The compound can be used as a ligand in coordination chemistry for catalysis.
Synthesis: It can serve as an intermediate in the synthesis of more complex molecules.
Biology
Biochemical Studies: The compound can be used to study enzyme-substrate interactions and protein modifications.
Medicine
Drug Development:
Industry
Material Science: Used in the development of new materials with specific properties.
Wirkmechanismus
The mechanism of action of Glycine, N-((hydroxycarbamoyl)methyl)-N-(2-hydroxyethyl)- involves its interaction with specific molecular targets. The hydroxycarbamoyl and hydroxyethyl groups can form hydrogen bonds and other interactions with proteins, enzymes, or receptors, modulating their activity. The exact pathways and targets would depend on the specific application and context.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-(2-Hydroxyethyl)glycine: Similar structure but lacks the hydroxycarbamoyl group.
N-(Carbamoylmethyl)glycine: Similar structure but lacks the hydroxyethyl group.
Uniqueness
Glycine, N-((hydroxycarbamoyl)methyl)-N-(2-hydroxyethyl)- is unique due to the presence of both hydroxycarbamoyl and hydroxyethyl groups, which can confer distinct chemical and biological properties compared to its analogs.
Eigenschaften
CAS-Nummer |
27371-39-7 |
|---|---|
Molekularformel |
C6H12N2O5 |
Molekulargewicht |
192.17 g/mol |
IUPAC-Name |
2-[[2-(hydroxyamino)-2-oxoethyl]-(2-hydroxyethyl)amino]acetic acid |
InChI |
InChI=1S/C6H12N2O5/c9-2-1-8(4-6(11)12)3-5(10)7-13/h9,13H,1-4H2,(H,7,10)(H,11,12) |
InChI-Schlüssel |
VAXPNCPKNFMKCI-UHFFFAOYSA-N |
Kanonische SMILES |
C(CO)N(CC(=O)NO)CC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



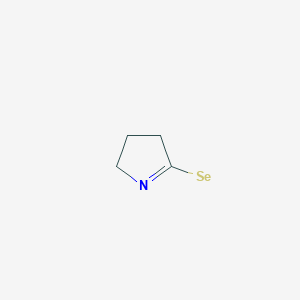

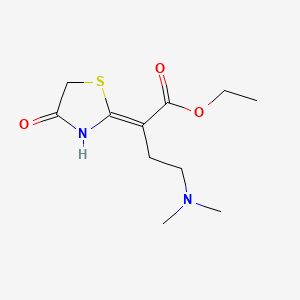
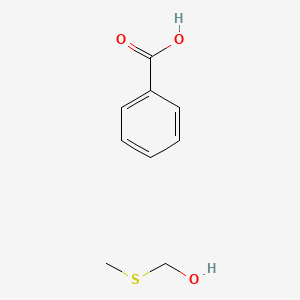

![3-{[(2R)-2-Amino-2-carboxyethyl]sulfanyl}-2-methylbutanoic acid](/img/structure/B14702196.png)
![4,4'-Methylenebis[2,6-di(propan-2-yl)phenol]](/img/structure/B14702199.png)

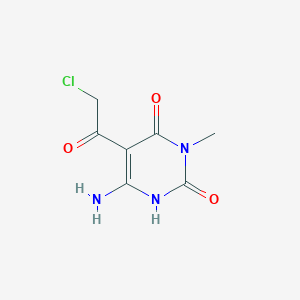
![6-(3-Hydroxyquinolin-2-yl)-1H-indeno[5,6-c]furan-1,3,5,7(6H)-tetrone](/img/structure/B14702219.png)

![2-{2-[4-(Dimethylamino)phenyl]ethenyl}-3-methyl-1,3-benzothiazol-3-ium iodide](/img/structure/B14702235.png)
